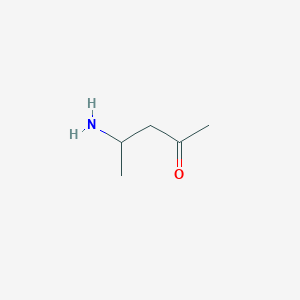

4-Aminopentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-aminopentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFKYVFWCVEVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406637 | |

| Record name | 4-aminopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19010-87-8 | |

| Record name | 4-aminopentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Aminopentan-2-one: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the production of 4-aminopentan-2-one, a valuable keto-amine intermediate in the development of pharmaceuticals and other fine chemicals. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, with the chemical formula C₅H₁₁NO, is a bifunctional molecule containing both a ketone and a primary amine group.[1][2] This unique structural arrangement makes it a versatile building block in organic synthesis. Its potential applications lie in the construction of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. A thorough understanding of its synthesis is crucial for its efficient production and utilization in drug discovery and development.

Core Synthesis Pathway: Reductive Amination of Pentane-2,4-dione

The most direct and industrially viable route for the synthesis of this compound is the reductive amination of pentane-2,4-dione (also known as acetylacetone). This process involves the reaction of pentane-2,4-dione with ammonia in the presence of a reducing agent. The reaction proceeds through the formation of an enamine intermediate, which is then reduced to the final product.

Mechanism of Reductive Amination

The reductive amination of a ketone with ammonia involves two key steps:

-

Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of ammonia on one of the carbonyl carbons of pentane-2,4-dione. This is followed by dehydration to form an imine, which is in equilibrium with its more stable tautomer, an enamine. Given the β-dicarbonyl nature of the starting material, the formation of the conjugated enaminone is highly favored.

-

Reduction: The enamine intermediate is then reduced to the corresponding amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.[3]

// Reactants reactant1 [label="Pentane-2,4-dione", shape=box, style=rounded, fillcolor="#F1F3F4"]; reactant2 [label="Ammonia (NH3)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Intermediates intermediate1 [label="Enamine Intermediate", shape=box, style=rounded, fillcolor="#FBBC05"];

// Product product [label="this compound", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents reagent [label="Reducing Agent\n(e.g., H2/Catalyst)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway reactant1 -> intermediate1 [label="+ NH3\n- H2O"]; reactant2 -> intermediate1; intermediate1 -> product; reagent -> product; }

Figure 1: General workflow for the reductive amination of pentane-2,4-dione.

Catalytic Hydrogenation Approach

Catalytic hydrogenation is a widely used method for reductive amination, offering high efficiency and cleaner product profiles.[4] In this approach, a mixture of pentane-2,4-dione and ammonia is treated with hydrogen gas in the presence of a metal catalyst.

Key Catalysts:

-

Raney Nickel: A commonly used catalyst for hydrogenations due to its high activity and relatively low cost.

-

Palladium on Carbon (Pd/C): Another effective catalyst, often used for its selectivity.[4]

-

Platinum-based catalysts: Also employed for their high activity.

-

Cobalt-based catalysts: Have been shown to be effective under mild conditions.[5]

Reaction Conditions:

The reaction is typically carried out in a solvent such as ethanol or methanol under elevated pressure and temperature to facilitate the hydrogenation.

Chemical Reduction Approach

Alternatively, the enamine intermediate can be reduced using chemical reducing agents.

Common Reducing Agents:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent.

-

Sodium Cyanoborohydride (NaBH₃CN): Often preferred for reductive aminations as it is less reactive towards ketones and aldehydes compared to imines.[3]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, though less commonly used for this specific transformation due to its high reactivity.[4]

Experimental Protocols

General Protocol for Catalytic Reductive Amination of Pentane-2,4-dione

Materials:

-

Pentane-2,4-dione

-

Ammonia (as aqueous solution or gas)

-

Hydrogen gas

-

Raney Nickel or Palladium on Carbon (5-10 wt%)

-

Ethanol (or other suitable solvent)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with pentane-2,4-dione and ethanol.

-

Catalyst Addition: The catalyst (e.g., Raney Nickel, handled as a slurry in the solvent) is carefully added to the reactor under an inert atmosphere.

-

Ammonia Addition: An excess of ammonia is introduced into the reactor, either as a concentrated aqueous solution or as a gas.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Reaction: The mixture is heated to the target temperature (e.g., 80-120 °C) and stirred vigorously for a specified time (e.g., 6-24 hours). The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of celite.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

// Steps step1 [label="Charge Reactor:\nPentane-2,4-dione, Solvent", fillcolor="#F1F3F4"]; step2 [label="Add Catalyst\n(e.g., Raney Ni)", fillcolor="#F1F3F4"]; step3 [label="Introduce Ammonia", fillcolor="#F1F3F4"]; step4 [label="Pressurize with H2", fillcolor="#FBBC05"]; step5 [label="Heat and Stir", fillcolor="#FBBC05"]; step6 [label="Cool and Depressurize", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step7 [label="Filter to Remove Catalyst", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step8 [label="Solvent Removal", fillcolor="#34A853", fontcolor="#FFFFFF"]; step9 [label="Purification\n(Distillation/Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; }

Figure 2: A generalized experimental workflow for the catalytic reductive amination.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in readily available literature. However, based on similar reductive amination reactions, the following table provides expected ranges for key parameters.

| Parameter | Catalytic Hydrogenation | Chemical Reduction |

| Starting Material | Pentane-2,4-dione | Pentane-2,4-dione |

| Amine Source | Ammonia | Ammonia |

| Reducing Agent | Hydrogen Gas | NaBH₄ or NaBH₃CN |

| Catalyst | Raney Ni, Pd/C | - |

| Solvent | Ethanol, Methanol | Methanol, Ethanol |

| Temperature | 80 - 150 °C | 0 - 50 °C |

| Pressure | 10 - 100 bar | Atmospheric |

| Reaction Time | 4 - 24 hours | 2 - 12 hours |

| Typical Yield | Moderate to High | Moderate to High |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons adjacent to the carbonyl and the methine group, the methylene protons, the methine proton attached to the nitrogen, and the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two methyl carbons, the methylene carbon, and the methine carbon bearing the amino group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and a strong C=O stretching of the ketone (around 1715 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (101.15 g/mol ).[1] Fragmentation patterns would likely show losses of methyl and acetyl groups.[6] |

Alternative Synthesis Pathways

While reductive amination of pentane-2,4-dione is the most direct route, other classical amine syntheses could theoretically be adapted, although they are generally less efficient for this specific target molecule. These include:

-

Gabriel Synthesis: This would involve the reaction of a halo-ketone precursor with potassium phthalimide, followed by hydrazinolysis. This route is multi-stepped and may have lower overall yield.

-

Hofmann, Curtius, or Schmidt Rearrangements: These reactions typically start from amides or carboxylic acids and involve the loss of a carbon atom. While they are powerful methods for amine synthesis, they are not ideal for the synthesis of this compound from readily available C5 or C6 precursors.

Conclusion

The synthesis of this compound is most effectively achieved through the reductive amination of pentane-2,4-dione. Catalytic hydrogenation offers a scalable and clean method, while chemical reduction provides a viable laboratory-scale alternative. The choice of specific conditions, including catalyst, reducing agent, solvent, temperature, and pressure, will influence the reaction efficiency and yield. This guide provides a foundational understanding of the synthesis pathways and mechanisms, which can be further optimized for specific research and development applications. Further investigation into detailed experimental protocols and the publication of comprehensive characterization data would be beneficial for the scientific community.

References

- 1. This compound | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Buy 4-Aminopentan-2-ol | 13325-12-7 [smolecule.com]

- 5. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Spectroscopic Data of 4-Aminopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Aminopentan-2-one (CAS: 19010-87-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide also includes generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₁NO

-

Exact Mass: 101.084063974 Da[1]

-

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit the following signals. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~1.15 | Doublet | 3H | ~6.5 |

| H-3 (CH₂) | ~2.55 | Multiplet | 2H | - |

| H-4 (CH) | ~3.10 | Multiplet | 1H | - |

| H-5 (CH₃) | ~2.15 | Singlet | 3H | - |

| -NH₂ | ~1.5 (broad) | Singlet | 2H | - |

Rationale for Predictions:

-

H-1 (CH₃): This methyl group is adjacent to a methine group (C-4) and will be split into a doublet.

-

H-3 (CH₂): These methylene protons are diastereotopic and are coupled to the methine proton at C-4, resulting in a complex multiplet.

-

H-4 (CH): This methine proton is coupled to the protons on C-1 and C-3, leading to a multiplet. Its proximity to the electron-withdrawing amino group shifts it downfield.

-

H-5 (CH₃): This methyl group is adjacent to the carbonyl group and appears as a singlet.

-

-NH₂: The protons of the primary amine typically appear as a broad singlet and can exchange with deuterium in D₂O, causing the signal to disappear.[3][4]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~20 |

| C-2 | ~208 |

| C-3 | ~50 |

| C-4 | ~48 |

| C-5 | ~30 |

Rationale for Predictions:

-

C-1 & C-5: These are typical chemical shifts for methyl carbons. C-5, being adjacent to the carbonyl group, will be slightly more deshielded.

-

C-2: The carbonyl carbon is highly deshielded and appears significantly downfield, typically above 200 ppm in ketones.[5][6]

-

C-3: This methylene carbon is adjacent to both the carbonyl group and the carbon bearing the amino group, placing it in the 40-50 ppm range.

-

C-4: The carbon attached to the nitrogen atom is deshielded and typically appears in the 40-60 ppm range.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300-500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise ratio.

-

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3250 | N-H stretch (primary amine) | Medium (two bands) |

| 2960-2850 | C-H stretch (aliphatic) | Medium to Strong |

| ~1715 | C=O stretch (ketone) | Strong |

| ~1600 | N-H bend (scissoring) | Medium |

| 1470-1450 | C-H bend (CH₂) | Medium |

| 1370-1350 | C-H bend (CH₃) | Medium |

| 1250-1020 | C-N stretch | Medium |

Rationale for Predictions:

-

N-H Stretch: Primary amines typically show two absorption bands in this region due to symmetric and asymmetric stretching.[3]

-

C-H Stretch: These are characteristic of the alkyl portions of the molecule.

-

C=O Stretch: A strong, sharp absorption around 1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[7][8]

-

N-H Bend: The scissoring vibration of the primary amine group is expected in this region.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is a common and simple method for liquid samples.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): m/z = 101 (odd number, consistent with the nitrogen rule for a compound with one nitrogen atom).

-

Key Fragments:

| m/z | Fragment Ion | Description |

| 86 | [M - CH₃]⁺ | Loss of a methyl group. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage adjacent to the nitrogen atom. |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage with loss of the propanone radical. |

| 43 | [C₂H₃O]⁺ | Acylium ion from cleavage adjacent to the carbonyl group. |

Rationale for Predictions:

-

Alpha-Cleavage (Amine): The bond between C-3 and C-4 is likely to break, leading to the formation of a stable iminium ion.

-

Cleavage Adjacent to Carbonyl: Breakage of the bond between C-2 and C-3 can lead to the formation of a stable acylium ion.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is a common technique for GC-MS.

-

Electrospray Ionization (ESI): A softer ionization technique often used for LC-MS, which typically results in less fragmentation and a more prominent molecular ion peak.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

Caption: General experimental workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathways for this compound in MS.

References

- 1. This compound | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Aminopentan-2-one: Physicochemical Properties, Synthetic Approaches, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-2-one, a bifunctional molecule featuring both a ketone and a primary amine, represents a valuable scaffold in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of the biological activities associated with the broader class of β-aminoketones. Due to a notable lack of experimentally determined data for this compound in publicly accessible literature, this guide combines predicted data with established principles and experimental details for analogous compounds, offering a robust resource for researchers.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19010-87-8 | PubChem[1] |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| Canonical SMILES | CC(CC(=O)C)N | PubChem[1] |

| InChI Key | PKFKYVFWCVEVCQ-UHFFFAOYSA-N | PubChem[1] |

| Predicted Boiling Point | 160.5 ± 23.0 °C | ChemicalBook |

| Predicted pKa | 8.84 ± 0.10 | ChemicalBook |

| Predicted XLogP3 | -0.6 | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem[1] |

| Predicted Density | Not Available | |

| Experimental Melting Point | Not Available | |

| Experimental Solubility | Not Available (Expected to be soluble in water and polar organic solvents) |

Chemical Reactivity and Stability

As a β-aminoketone, this compound is expected to exhibit reactivity characteristic of both its amine and ketone functional groups. The primary amine is nucleophilic and basic, while the ketone contains an electrophilic carbonyl carbon and acidic α-protons.

Stability: β-Aminoketones are known to be stable under acidic conditions. However, they can undergo elimination reactions (retro-Michael reaction) at neutral to basic pH to yield an α,β-unsaturated ketone and the corresponding amine.[2][3] This pH-dependent stability is a critical consideration for storage, handling, and application, particularly in biological systems.[2][3]

Experimental Protocols

Synthesis of this compound via Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of β-aminoketones.[4][5][6][7][8] It is a three-component condensation involving an active hydrogen compound (a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. For the synthesis of this compound, acetone can serve as the active hydrogen compound, formaldehyde as the aldehyde, and ammonia as the amine source.

Representative Protocol (adapted from general Mannich reaction procedures): [5][6]

Materials:

-

Acetone

-

Formaldehyde (as a 37% aqueous solution, formalin)

-

Ammonium chloride

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation if desired)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of acetone and an equimolar amount of ammonium chloride is prepared.

-

An equimolar amount of formaldehyde solution is added dropwise to the stirred mixture.

-

The reaction mixture is then gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

After cooling to room temperature, the mixture is made alkaline by the addition of a sodium hydroxide solution.

-

The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

1. Distillation: [9][10] Given the predicted boiling point of 160.5 °C, vacuum distillation is the recommended method for purifying this compound to prevent decomposition at higher temperatures.

General Protocol for Vacuum Distillation:

-

The crude product is placed in a round-bottom flask suitable for distillation.

-

The distillation apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

A vacuum is gradually applied to the system.

-

The flask is heated gently in a heating mantle.

-

Fractions are collected based on the boiling point at the applied pressure. The fraction corresponding to this compound is collected.

2. Column Chromatography: [8][11][12] For smaller scale purification or for removing impurities with similar boiling points, column chromatography is a viable option.

General Protocol for Column Chromatography:

-

Stationary Phase: Silica gel is a common choice.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation. The polarity can be further increased by the addition of methanol or a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the acidic silica gel.

-

The fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H₃C-C=O | ~2.1 | singlet | 3H |

| -CH₂- | ~2.5-2.7 | doublet of doublets | 2H |

| H-C-N | ~3.0-3.3 | multiplet | 1H |

| H₃C-C-N | ~1.1-1.3 | doublet | 3H |

| -NH₂ | 1-5 (variable, broad) | singlet (broad) | 2H |

Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration and may exchange with D₂O.[13][14]

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~208-210 |

| CH₂ | ~50-55 |

| CH-N | ~45-50 |

| CH₃-C=O | ~29-31 |

| CH₃-C-N | ~20-23 |

IR Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300-3500 | Medium (two bands) |

| C-H stretch (sp³) | 2850-3000 | Medium to Strong |

| C=O stretch (ketone) | ~1715 | Strong |

| N-H bend (primary amine) | 1590-1650 | Medium |

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.[15][16][17]

Biological and Pharmacological Context

There is a lack of specific biological data for this compound. However, the β-aminoketone scaffold is present in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[18][19]

Known Activities of β-Aminoketones:

-

Antibacterial and Antifungal Activity: Many β-aminoketones have demonstrated efficacy against various bacterial and fungal strains.[20][21][22][23]

-

Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[24]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has been investigated for its potential to reduce inflammation and pain.

-

Central Nervous System Activity: Some β-aminoketones act as precursors for drugs targeting the central nervous system.

The biological activity of these compounds is often attributed to their ability to participate in hydrogen bonding and interact with biological targets such as enzymes and receptors. The presence of both a hydrogen bond donor (amine) and acceptor (ketone) within the same molecule allows for diverse binding interactions.

Potential Mechanisms of Action: The specific mechanisms of action for β-aminoketones are varied and depend on the overall structure of the molecule. For antibacterial action, proposed mechanisms include interference with cell wall synthesis or disruption of the bacterial cell membrane.[8] In the context of cancer, they may induce apoptosis or inhibit key enzymes involved in cell proliferation.

Signaling Pathways: No specific signaling pathways involving this compound have been described in the literature. To illustrate a hypothetical mechanism of action for a generic β-aminoketone with kinase inhibitory activity, the following diagram is provided.

Conclusion

This compound is a structurally simple yet synthetically versatile molecule. While there is a significant gap in the experimental data for its specific physicochemical and biological properties, this guide provides a solid foundation for researchers by presenting predicted data and established experimental protocols for its synthesis and purification based on the known chemistry of β-aminoketones. The diverse biological activities reported for this class of compounds suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further experimental investigation into its properties and biological effects is warranted to fully elucidate its potential.

References

- 1. This compound | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-aminoketones as prodrugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijitee.org [ijitee.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. How To [chem.rochester.edu]

- 10. US2647861A - Purification of ketones by distillation - Google Patents [patents.google.com]

- 11. Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gilson.com [gilson.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Beta-aminoketones as anti-infective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antibacterial activity of certain beta-aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. Synthesis and biological evaluation of aminoketones [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Aminopentan-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective in medicinal chemistry and drug discovery. Within this landscape, small molecules with diverse functionalities serve as a fertile ground for the development of new pharmacophores. Among these, derivatives of 4-Aminopentan-2-one are emerging as a class of compounds with significant, yet underexplored, biological potential. Their inherent structural features, combining a reactive ketone group and a nucleophilic amine, provide a versatile scaffold for the synthesis of a wide array of derivatives, including Schiff bases and other analogues. This technical guide aims to provide a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential antimicrobial, anticancer, and enzyme inhibitory properties. This document will delve into the available quantitative data, detailed experimental methodologies, and the underlying mechanistic pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives: A General Overview

The synthesis of derivatives from the this compound core typically involves the condensation of the primary amino group with a variety of aldehydes or ketones to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of diverse compounds for biological screening.

A general synthetic scheme involves the reaction of this compound with a substituted aldehyde in a suitable solvent, often with catalytic amounts of acid or base to facilitate the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The resulting Schiff base derivatives can then be purified using standard methods like recrystallization or column chromatography.

Figure 1: General workflow for the synthesis of this compound Schiff base derivatives.

Antimicrobial Activity

While direct studies on this compound derivatives are limited in the reviewed literature, research on structurally related Schiff bases derived from 4-aminoantipyrine provides valuable insights into their potential as antimicrobial agents. These studies demonstrate that the introduction of different substituents on the aromatic ring of the aldehyde can significantly modulate the antimicrobial activity.

Quantitative Data for Antimicrobial Activity of Related Schiff Base Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some 4-aminoantipyrine Schiff base derivatives against various bacterial and fungal strains. This data serves as a proxy to estimate the potential antimicrobial efficacy of this compound derivatives.

| Compound ID | Gram-Positive Bacteria (MIC in µM) | Gram-Negative Bacteria (MIC in µM) | Fungal Strains (MIC in µM) |

| 4AA-Fc [1] | 125–500 | 250–500 | Not Reported |

| Derivative 3f [2] | Effective against multidrug-resistant strains | Effective against multidrug-resistant strains | Not Reported |

| Derivative RO4 [3] | Not Reported | Not Reported | 62.5 (against C. albicans) |

Note: The above data is for Schiff bases of 4-aminoantipyrine and not directly for this compound derivatives.[1][2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to a specific cell density.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of twofold dilutions of the compounds are then prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Figure 2: Workflow for the broth microdilution antimicrobial susceptibility assay.

Anticancer Activity

The cytotoxic potential of Schiff base derivatives of 4-aminoantipyrine has been investigated against various cancer cell lines, suggesting that derivatives of this compound could also exhibit anticancer properties. The mechanism of action is often attributed to the ability of these compounds to interact with DNA or inhibit key enzymes involved in cancer cell proliferation.

Quantitative Data for Anticancer Activity of Related Schiff Base Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for some 4-aminoantipyrine Schiff base derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative with highest activity [4] | Various human carcinoma cell lines | < 18 |

| Compound 3b [2] | HepG2 (Liver), THJ29T (Thyroid) | Notable potential |

| Compound 3f [2] | HepG2 (Liver), THJ29T (Thyroid) | Notable potential |

| Compound 3h [2] | HepG2 (Liver), THJ29T (Thyroid) | Notable potential |

Note: The above data is for Schiff bases of 4-aminoantipyrine and not directly for this compound derivatives.[2][4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Figure 3: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition

The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The imine bond in Schiff bases and the presence of various functional groups can facilitate interactions with the active sites of enzymes, leading to their inhibition. While specific enzyme inhibition studies on these derivatives are not extensively reported, their potential can be inferred from studies on similar heterocyclic compounds. For instance, derivatives of 4-aminophenazone have been investigated as inhibitors of the COMT enzyme.[5]

Potential Signaling Pathways for Enzyme Inhibition

The inhibition of specific enzymes can disrupt critical cellular signaling pathways. For example, the inhibition of enzymes involved in microbial metabolism can lead to antibacterial effects, while the inhibition of kinases or other enzymes crucial for cancer cell survival can induce apoptosis.

Figure 4: A logical diagram illustrating the potential mechanism of enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for evaluating the enzyme inhibitory activity of compounds involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

-

Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and different concentrations of the test compounds. A control well without the inhibitor is also included.

-

Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to all wells.

-

Kinetic Measurement: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control, and the IC50 value is calculated.

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet largely untapped, area of research for the discovery of new therapeutic agents. While direct evidence for their biological activity is currently scarce, the data from structurally related compounds, particularly Schiff bases of 4-aminoantipyrine, strongly suggest their potential as antimicrobial and anticancer agents. The versatile synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened for a wide range of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of this compound derivatives. This should include comprehensive screening against various bacterial and fungal pathogens, a panel of human cancer cell lines, and a diverse set of clinically relevant enzymes. Detailed structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective compounds. Furthermore, mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be essential to fully elucidate the therapeutic potential of this promising class of compounds. The in-depth technical information provided in this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.usfq.edu.ec [research.usfq.edu.ec]

- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. japer.in [japer.in]

Technical Guide: 4-Aminopentan-2-one (CAS 19010-87-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminopentan-2-one (CAS: 19010-87-8), a bifunctional organic compound featuring both an amine and a ketone group. This document consolidates available physicochemical data, outlines general synthetic approaches, and discusses the potential, though currently underexplored, biological significance of this and related compounds.

Chemical and Physical Properties

This compound is a γ-amino ketone.[1] Its structure consists of a five-carbon chain with an amino group on the fourth carbon and a ketone on the second carbon.[2] Depending on ambient temperature, it can be a colorless to pale yellow liquid or solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19010-87-8 | [3][4] |

| Molecular Formula | C5H11NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-amino-2-pentanone, 4-aminopentan-2-on | [4] |

| SMILES | CC(CC(=O)C)N | [3] |

| InChI | InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3 | [3] |

| InChIKey | PKFKYVFWCVEVCQ-UHFFFAOYSA-N | [3] |

| Boiling Point | 160.5°C at 760 mmHg | [5] |

| Topological Polar Surface Area | 43.1 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 101.084063974 Da | [3] |

| Monoisotopic Mass | 101.084063974 Da | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain based on the conducted searches. Characterization of this compound would require experimental analysis.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, general methods for the synthesis of γ-amino ketones are well-established. One common approach is the umpolung reaction of imines and enones.

General Protocol for the Synthesis of γ-Amino Ketones (Example)

A plausible synthetic route to γ-amino ketones involves the catalytic asymmetric umpolung reaction of imines with enones.[6] This method allows for the formation of the crucial C-C bond with high diastereoselectivity and enantioselectivity.[6]

Materials:

-

Prochiral imine

-

Enone

-

Cinchona alkaloid-derived phase-transfer catalyst

-

Appropriate solvent system

-

Reagents for workup and purification (e.g., Boc-anhydride, ammonium chloride, triphenylsilane, B(C₆F₅)₃, TBAF)

General Procedure:

-

The imine and enone are reacted in the presence of a suitable cinchona alkaloid-derived phase-transfer catalyst.[6]

-

The reaction is typically carried out in a biphasic solvent system at a controlled temperature.

-

Upon completion, the reaction mixture is worked up. This may involve protection of the amine functionality (e.g., with Boc-anhydride) to facilitate purification.[6]

-

The crude product is purified using standard techniques such as column chromatography.

-

The protecting group can be subsequently removed if the free amine is desired.

For the synthesis of related chiral 2,5-disubstituted pyrrolidines, the resulting γ-amino ketone can be further transformed through a one-pot reduction and cyclization protocol.[6]

Caption: General workflow for the synthesis of γ-amino ketones.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[7][8] this compound, being a γ-amino ketone, is not a typical starting material for this reaction. The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-diketone with a primary amine or ammonia, usually under acidic conditions.[9]

The mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[9]

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Biological Activity and Drug Development Potential

There is currently no specific information in the searched literature regarding the biological activity or any associated signaling pathways of this compound. However, the broader class of aminoketones is recognized for its diverse biological activities and its presence in numerous natural products and pharmaceutical agents.[10][11] For instance, β-aminoketones are key structural motifs in drugs like tolperisone (a muscle relaxant) and oxyfedrine (a vasodilator).[10] α-Amino ketones are also found in various bioactive compounds.[12]

Research on the structurally related compound, 4-Aminopentan-2-ol, and its derivatives has indicated potential antimicrobial and antioxidant properties.[13] Some derivatives have shown effectiveness against Gram-positive bacteria, and others have displayed free radical scavenging capabilities.[13] This suggests that this compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. Further investigation into its biological profile is warranted.

Caption: Potential biological relevance of aminoketones in drug development.

Safety and Handling

Detailed GHS classification and pictograms for this compound are not consistently available. However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn.[5] Avoid contact with skin and eyes, and prevent inhalation or ingestion.[5] In case of inhalation, move the individual to fresh air.[5] If breathing is difficult, administer oxygen.[5]

Table 2: Handling and Safety Information

| Aspect | Recommendation | Reference |

| Ventilation | Use in a well-ventilated area. | [5] |

| PPE | Wear suitable protective clothing, gloves, and eye/face protection. | [5] |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [5] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [5] |

| In case of Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention. | [5] |

Conclusion

This compound (CAS 19010-87-8) is a γ-amino ketone with potential as a building block in organic synthesis and drug discovery. While its physicochemical properties are partially documented, there is a notable lack of publicly available experimental data regarding its synthesis, spectroscopy, and biological activity. The information on related aminoketones and their derivatives suggests that further research into this compound could unveil novel applications in medicinal chemistry. Researchers are encouraged to conduct further studies to fully characterize this compound and explore its therapeutic potential.

References

- 1. This compound | 19010-87-8 | Buy Now [molport.com]

- 2. Convenient procedure for the reduction of β-enamino ketones: synthesis of γ-amino alcohols and tetrahydro-1,3-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 13. Buy 4-Aminopentan-2-ol | 13325-12-7 [smolecule.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Aminopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopentan-2-one, a beta-aminoketone, is a molecule of interest in synthetic and medicinal chemistry. Understanding its fundamental physicochemical properties, namely solubility and stability, is critical for its application in research and drug development. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. It outlines detailed experimental protocols for determining these properties and discusses the primary degradation pathways. This document is intended to serve as a valuable resource for scientists working with this and related compounds, enabling informed decisions in experimental design, formulation development, and handling.

Chemical and Physical Properties

This compound is a small organic molecule featuring both a primary amine and a ketone functional group. Its basic properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19010-87-8 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-amino-2-pentanone | [3] |

| Canonical SMILES | CC(CC(=O)C)N | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| XLogP3-AA | -0.6 | [2] |

Solubility Profile

Predicted Solubility of this compound:

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble / Miscible | The presence of the amine and ketone groups allows for hydrogen bonding with water. The low molecular weight and short carbon chain also contribute to aqueous solubility. |

| Methanol, Ethanol | Soluble / Miscible | As polar protic solvents, they can act as both hydrogen bond donors and acceptors, similar to water. |

| Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |

| Dichloromethane (DCM) | Likely Soluble | A polar aprotic solvent that can dissolve many organic compounds of moderate polarity. |

| Acetonitrile | Likely Soluble | A polar aprotic solvent commonly used in chromatography for compounds of similar polarity. |

| Hexane, Toluene | Low to Insoluble | Non-polar solvents are unlikely to effectively solvate the polar functional groups of this compound. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm)

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent for creating a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set at the desired temperature.

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the samples to stand undisturbed for a period to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filter the sample through a syringe filter into an HPLC vial.

-

Dilute the filtered sample as necessary to fall within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Stability Profile and Degradation Pathways

The stability of this compound is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. As a beta-aminoketone, its stability is particularly sensitive to pH.

pH-Dependent Stability: The Retro-Michael Reaction

Beta-aminoketones are known to be stable under acidic conditions. However, they are susceptible to elimination at neutral to basic pH through a retro-Michael reaction. This reaction results in the cleavage of the C-N bond, leading to the formation of an α,β-unsaturated ketone and the corresponding amine. For this compound, this would result in the formation of methyl vinyl ketone and ammonia. Studies on analogous beta-aminoketones have shown that this elimination can be rapid at a physiological pH of around 7.4.

Caption: pH-dependent degradation pathway of this compound.

Other Potential Degradation Pathways

Forced degradation studies under various stress conditions are necessary to fully elucidate the stability profile of this compound.[5][6][7][8] Based on its functional groups, the following degradation pathways can be anticipated:

-

Oxidative Degradation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and carboxylic acids.[9][10][11][12][13] The presence of metal ions can catalyze these oxidative reactions.

-

Photolytic Degradation: Ketones can undergo photolysis through Norrish Type I and Type II reactions upon exposure to UV light.[14][15][16][17][18] This can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of radical species and subsequent degradation products.

-

Thermal Degradation: At elevated temperatures, amines can undergo thermal degradation.[19][20][21] The specific degradation products would depend on the conditions, but could involve deamination or other fragmentation reactions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a general protocol based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Acid Hydrolysis: Add hydrochloric acid to the sample solution and heat (e.g., at 60 °C) for a defined period. Neutralize the sample before analysis.

-

Base Hydrolysis: Add sodium hydroxide to the sample solution and keep at room temperature or heat gently for a defined period. Neutralize the sample before analysis.

-

Oxidative Degradation: Add hydrogen peroxide to the sample solution and keep at room temperature for a defined period.

-

Thermal Degradation: Store the solid sample and a solution of the sample at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Photolytic Degradation: Expose the solid sample and a solution of the sample to light according to ICH Q1B guidelines.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method (e.g., with a gradient elution on a C18 column and PDA or MS detection).

-

Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Caption: Experimental workflow for forced degradation studies.

Synthesis Pathway

This compound, as a beta-aminoketone, is commonly synthesized via the Mannich reaction. This is a three-component condensation reaction involving an enolizable ketone (acetone), an aldehyde (acetaldehyde), and a primary or secondary amine (ammonia in this case).

Caption: Synthesis of this compound via the Mannich reaction.

Conclusion

While specific experimental data for this compound is limited, its solubility and stability profiles can be reasonably predicted based on its chemical structure and the known behavior of the beta-aminoketone class of compounds. It is expected to be soluble in polar solvents and is notably unstable at neutral to basic pH, undergoing a retro-Michael reaction. A comprehensive understanding of its stability requires forced degradation studies to explore oxidative, photolytic, and thermal degradation pathways. The experimental protocols provided in this guide offer a framework for researchers to systematically determine the solubility and stability of this compound, which is essential for its successful application in drug development and other scientific endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H11NO | CID 4861314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19010-87-8 | Buy Now [molport.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. [PDF] Photodecomposition of Aldehydes and Ketones | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. uknowledge.uky.edu [uknowledge.uky.edu]

- 20. Amine Thermal Degradation [bre.com]

- 21. Thermal Degradation of Food Proteins [opus.constructor.university]

4-Aminopentan-2-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Aminopentan-2-one, a molecule of interest in synthetic and medicinal chemistry. This document details its core physicochemical properties, outlines a prospective synthetic pathway, and discusses potential analytical methodologies for its characterization.

Core Molecular Data

This compound is a bifunctional organic molecule containing both an amine and a ketone functional group. Its chemical properties are derived from the interplay of these two groups.

| Property | Data |

| Molecular Formula | C5H11NO[1][2] |

| Molecular Weight | 101.15 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 19010-87-8[1][2] |

Synthesis and Bioactivity Pathway

The following diagram illustrates a potential synthetic route to this compound and its subsequent conversion to a biologically active derivative.

Caption: Synthetic pathway from a nitrile precursor to this compound and its reduction to 4-Aminopentan-2-ol, a compound with potential biological activities.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the following methodologies are proposed based on established chemical principles and literature on analogous compounds.

Synthesis of this compound via Reduction of 4-Oxopentanenitrile

This proposed synthesis involves the reduction of the nitrile group in 4-oxopentanenitrile to a primary amine.

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-oxopentanenitrile in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise. The molar ratio of the reducing agent to the starting material should be optimized, typically in a slight excess.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cautiously quench the reaction mixture by the sequential addition of water and a sodium hydroxide solution.

-

Isolation and Purification: Filter the resulting mixture to remove inorganic salts. The organic layer is then separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) coupled to a mass spectrometer.

-

Data Analysis: The retention time in the gas chromatogram will indicate the purity, while the mass spectrum will provide the molecular ion peak and a characteristic fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure of the compound.

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3 or D2O).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons adjacent to the carbonyl and amino groups, as well as the methylene and methine protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the two methyl carbons, the methylene carbon, and the methine carbon.

Potential for Drug Development

While this compound itself has limited reported biological activity, its derivatives, such as 4-Aminopentan-2-ol, have shown promise. The amino and ketone functionalities of this compound make it a valuable scaffold for the synthesis of a variety of more complex molecules with potential therapeutic applications, including antibacterial and antioxidant agents. Further research into the derivatization of this compound could lead to the discovery of novel drug candidates.

References

Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of 4-Aminopentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopentan-2-one is a compelling bifunctional molecule featuring both a primary amine and a ketone. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. This technical guide provides an in-depth exploration of the reactivity of the amine and ketone moieties within this compound, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this compound for novel molecular design and drug development.

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between its nucleophilic amine and electrophilic ketone functionalities. This allows for a range of transformations, including intramolecular cyclization, selective protection of either functional group, and reductive amination. Understanding the conditions that favor each reaction pathway is crucial for its strategic application in synthesis.

Intramolecular Cyclization: The Paal-Knorr Synthesis of 2,4-Dimethylpyrrole

A cornerstone reaction of this compound is its ability to undergo an intramolecular cyclization to form 2,4-dimethylpyrrole, a key structural motif in various biologically active compounds. This transformation proceeds via a Paal-Knorr-type mechanism, where the amine attacks the ketone, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrrole ring.[1][2][3]

Reaction Pathway:

Experimental Protocol: Paal-Knorr Synthesis of 2,4-Dimethylpyrrole

Materials:

-

This compound

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethylpyrrole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant | Product | Catalyst/Solvent | Temperature | Time | Yield | Reference |

| This compound | 2,4-Dimethylpyrrole | Acetic Acid | Reflux | 2-4 h | Moderate to High | [1][2] |

Selective Protection Strategies

To achieve selective transformations at one functional group while the other remains intact, specific protection strategies are essential. The amine can be effectively protected as a tert-butyloxycarbonyl (Boc) carbamate, while the ketone can be masked as a cyclic ketal.[4][5]

Selective N-Protection (Boc-Protection)

The primary amine of this compound can be selectively protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This renders the nitrogen non-nucleophilic, allowing for subsequent reactions at the ketone carbonyl.

Experimental Workflow:

Experimental Protocol: Synthesis of N-Boc-4-aminopentan-2-one

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.2 eq) to the solution.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Selective Ketone Protection (Ketalization)

The ketone functionality can be selectively protected as a cyclic ketal using ethylene glycol in the presence of an acid catalyst. This transformation is reversible and allows for subsequent manipulations of the free amine group.[5]

Experimental Workflow:

Experimental Protocol: Synthesis of 4,4-(Ethylenedioxy)pentan-2-amine

Materials:

-

This compound

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Toluene

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-TsOH, and toluene.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Quantitative Data for Protection Strategies (Representative):

| Substrate | Protecting Group | Reagents | Product | Yield | Reference |

| This compound | Boc | (Boc)₂O, Et₃N | N-Boc-4-aminopentan-2-one | High | [4] |

| This compound | Ethylene Ketal | Ethylene glycol, p-TsOH | 4,4-(Ethylenedioxy)pentan-2-amine | Good to High | [5] |

Reductive Amination

The ketone functionality of this compound can undergo reductive amination. In an intramolecular sense, this can lead to the formation of a cyclic amine. More commonly, the ketone can react with an external amine to form an imine, which is then reduced in situ to a new secondary or tertiary amine. Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation as it is selective for the iminium ion over the ketone.[6][7][8]

Reaction Pathway:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Protective Groups [organic-chemistry.org]

- 5. Protecting group - Wikipedia [en.wikipedia.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

The Advent of a Versatile Building Block: Unraveling the History and Synthesis of 4-Aminopentan-2-one

For Immediate Release

A cornerstone in the synthesis of numerous organic compounds, 4-Aminopentan-2-one, a simple β-aminoketone, holds a significant place in the annals of synthetic chemistry. This technical guide delves into the discovery and historical evolution of this valuable molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and foundational properties.

While the precise moment of its first synthesis is not definitively documented in a singular seminal publication, the history of this compound is intrinsically linked to the development of reactions that form β-aminoketones. The early 20th century marked a period of profound advancement in organic synthesis, with the elucidation of key reactions that would pave the way for the creation of molecules like this compound.

The Mannich Reaction: A Gateway to β-Aminoketones

The most pivotal development in the synthesis of β-aminoketones was the discovery of the Mannich reaction, named after the German chemist Carl Mannich. Although Bernhard Tollens had observed a similar reaction in 1903, it was Mannich who, in 1917, recognized the general applicability of the condensation of a compound with an active hydrogen atom (like a ketone), formaldehyde, and a primary or secondary amine or ammonia. This three-component reaction provides a direct route to β-amino carbonyl compounds, which came to be known as "Mannich bases."

The fundamental transformation of the Mannich reaction laid the theoretical groundwork for the synthesis of this compound from readily available starting materials: acetone (the ketone), acetaldehyde (as a precursor to the imine), and ammonia.

Early Synthetic Approaches

The synthesis of simple aliphatic β-aminoketones, including this compound, can be conceptually traced back to the early explorations of the Mannich reaction and related condensations. The reaction between acetone and ammonia, for instance, was a subject of study in the early 20th century, with investigations into the formation of various condensation products.